
6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H27BrN4O3 and its molecular weight is 499.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study synthesized novel derivatives similar to 6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione and evaluated their antimicrobial activity against various bacterial and fungal strains. Some compounds showed potential antimicrobial activity, suggesting the relevance of such derivatives in antimicrobial research (Babu, Srinivasulu, & Kotakadi, 2015).
Cytotoxic Evaluation for Anticancer Agents
In another study, a series of novel quinazolinone derivatives, related to the chemical structure of interest, were synthesized and evaluated for cytotoxic activity against cancer cell lines. The study found that almost all new compounds exhibited cytotoxic activity, indicating the potential of these derivatives as anticancer agents (Poorirani et al., 2018).
Synthesis Methodology
A study focused on simplifying the synthesis of a compound structurally similar to the one of interest, demonstrating an effective method for its synthesis. This research contributes to the broader understanding of synthesizing complex quinazolinone derivatives, which could be applied to the compound (Kornylov et al., 2017).
Anti-inflammatory and Analgesic Properties
A study synthesized a series of compounds incorporating quinazolinone derivatives and evaluated their anti-inflammatory and analgesic properties. This research implies that quinazolinone derivatives, such as the compound , could have potential applications in developing new anti-inflammatory and analgesic agents (Mohamed et al., 2009).
Antiviral and Cytotoxic Activity
Another research synthesized 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which are structurally related, and tested their antiviral activity and cytotoxicity. The study found that one of the compounds exhibited potent antiviral activity against vaccinia virus, suggesting the potential of quinazolinone derivatives in antiviral research (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Propiedades
IUPAC Name |
6-bromo-3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O3/c1-16-5-3-6-21(17(16)2)27-11-13-28(14-12-27)22(30)7-4-10-29-23(31)19-15-18(25)8-9-20(19)26-24(29)32/h3,5-6,8-9,15H,4,7,10-14H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBKVNTTQJTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Furan-3-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2510738.png)
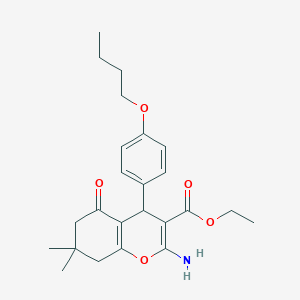
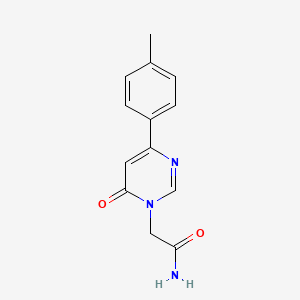
![3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2510741.png)
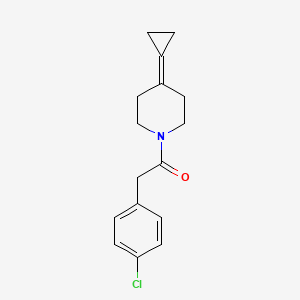
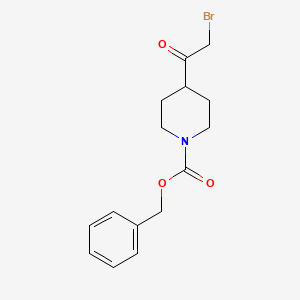
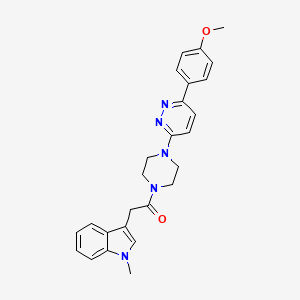
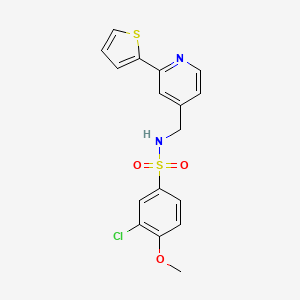
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)


![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)
